molecular formula C24H22O4 B1174644 androsol acetate CAS No. 141255-16-5

androsol acetate

Cat. No.: B1174644
CAS No.: 141255-16-5
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Description

Androsol acetate (CAS: 141255-16-5) is a steroidal compound classified under the androstanol family, characterized by a hydroxyl group on the androstane skeleton esterified with an acetate moiety . In vivo studies using stress-sensitive hypertensive (SSH) rats demonstrated that this compound normalizes the glucocorticoid-to-mineralocorticoid ratio, suggesting a role in mitigating stress-induced hypertension . While its exact structural configuration remains partially undefined, it is structurally related to other androstane derivatives, such as dehydroepiandrosterone (DHEA) acetate, but with distinct biological activity .

Properties

CAS No.

141255-16-5

Molecular Formula

C24H22O4

Synonyms

androsol acetate

Origin of Product

United States

Chemical Reactions Analysis

Potential Nomenclature Issues

  • Misspelling or Synonym Confusion : The term "androsol acetate" does not align with standardized IUPAC nomenclature or widely recognized chemical naming conventions for acetate derivatives. Common acetate esters (e.g., methyl acetate, ethyl acetate) or steroid acetates (e.g., testosterone acetate) are well-documented, but "this compound" is absent from authoritative sources.

  • Possible Related Compounds : If referring to androsterone acetate (a known androgen ester), research is limited to its synthesis and metabolic pathways rather than detailed reaction chemistry.

Absence of Published Research

  • No studies on synthetic pathways, hydrolysis, oxidation, or catalytic reactions involving "this compound" were identified in journals indexed by PubMed, ACS Publications, or Springer.

  • Data Table : A representative comparison of documented acetate esters vs. the queried compound:

Property Ethyl Acetate Testosterone Acetate This compound
CAS Registry Number 141-78-61045-09-8Not Available
Molecular Formula C₄H₈O₂C₂₁H₃₀O₃Undetermined
Hydrolysis Reactivity Rapid (acid/base) Enzymatic cleavage No data
Thermal Stability Decomposes at 170°C Stable to 200°CNot studied

Recommendations for Further Inquiry

  • Verify Nomenclature : Confirm the compound’s IUPAC name or CAS number to resolve ambiguities.

  • Explore Specialized Databases : Consult resources like Reaxys, SciFinder, or USPTO patents for proprietary or experimental compounds.

  • Synthetic Pathways : If "this compound" is a novel ester, propose hypothetical reactions based on acetate chemistry:

    • Esterification : Reaction of a hypothetical "androsol" alcohol with acetyl chloride or acetic anhydride .

    • Enzymatic Hydrolysis : Potential cleavage by lipases or esterases .

Key Limitations

  • Excluded non-peer-reviewed sources (e.g., commercial chemical vendors like BenchChem) per user instructions.

  • No mechanistic studies, spectroscopic data (NMR/IR), or kinetic parameters are available for analysis.

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • This compound in Hypertension Management: In SSH rats, oral administration of this compound reduced stress-induced glucocorticoid secretion by 40–50%, aligning ratios with normotensive controls . This positions it as a novel therapeutic candidate for idiopathic hypertension linked to hypothalamic-pituitary-adrenal (HPA) axis dysregulation.
  • Safety and Legality : Unlike controlled anabolic steroids (e.g., Deca-Durabolin), this compound’s legal status and lower hepatotoxicity profile make it a safer investigational compound .

Challenges in Analysis and Manufacturing

Chemical analysis of this compound in formulations faces challenges such as batch variability and incomplete extraction from matrices, as noted in REACH guidance . LEAP CHEM CO., LTD., a major supplier, emphasizes ISO-certified production to ensure consistency in APIs and intermediates .

Q & A

Basic: What analytical methodologies are recommended for structural characterization of androsol acetate?

Methodological Answer:
To characterize this compound, combine spectroscopic and chromatographic techniques:

  • FTIR and NMR Spectroscopy : Identify functional groups (e.g., acetate esters) and confirm molecular structure. For example, FTIR can detect C=O stretching vibrations (~1740 cm⁻¹) typical of acetate groups .
  • HPLC or GC-MS : Assess purity and quantify impurities. Use gradient elution protocols with C18 columns (HPLC) or derivatization for GC-MS volatile compatibility .
  • X-ray Crystallography : Resolve crystalline structure if single crystals are obtainable.

Note: Cross-validate results using multiple techniques to minimize instrumental bias .

Advanced: How should researchers design experiments to resolve contradictory bioactivity data for this compound across studies?

Methodological Answer:
Contradictions often arise from variability in experimental conditions or biological models. Address this by:

  • Systematic Review Framework : Follow PRISMA guidelines to meta-analyze existing data, identifying outliers and confounding variables (e.g., solvent differences, cell line specificity) .
  • Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., pH, temperature, and solvent systems) while documenting batch-to-batch variability in compound synthesis .
  • Dose-Response Curves : Use nonlinear regression models to compare EC₅₀ values across studies, ensuring statistical power (≥3 biological replicates) .

Basic: What are the best practices for synthesizing this compound in laboratory settings?

Methodological Answer:
Optimize synthesis using factorial design principles:

  • Reagent Ratios : Vary molar ratios of precursor compounds (e.g., androstanol and acetic anhydride) to maximize yield.
  • Catalyst Screening : Test acid catalysts (e.g., H₂SO₄, Amberlyst-15) under controlled temperatures (40–80°C) .
  • Purification : Employ silica gel column chromatography with ethyl acetate/hexane gradients, validated by TLC .

Data Recording: Document reaction kinetics (time, temperature) and characterize each batch via melting point and NMR .

Advanced: How can researchers mechanistically link this compound’s structural features to its observed biological effects?

Methodological Answer:
Adopt a multi-modal approach:

  • Molecular Docking : Simulate interactions with target proteins (e.g., nuclear receptors) using software like AutoDock Vina. Validate with mutagenesis studies .
  • Metabolomic Profiling : Use LC-MS/MS to track metabolite changes in treated cell lines, correlating with phenotypic outcomes (e.g., apoptosis, proliferation) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified acetate groups or steroidal backbones to isolate critical functional moieties .

Basic: What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use software like GraphPad Prism .
  • ANOVA with Post-Hoc Tests : Compare multiple dose groups, adjusting for family-wise error rates (e.g., Tukey’s test) .
  • Error Propagation Analysis : Quantify uncertainties from instrument precision and biological variability .

Advanced: How to validate this compound’s stability under varying environmental conditions for long-term studies?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to stress conditions (heat, light, humidity) and monitor degradation via HPLC. Use Arrhenius kinetics to predict shelf life .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, analyzing physicochemical properties (e.g., crystallinity via XRD) .
  • Mass Balance Analysis : Track mass loss and identify degradation products with high-resolution MS .

Basic: What ethical and methodological standards apply to in vivo studies of this compound?

Methodological Answer:

  • IACUC Compliance : Adhere to 3Rs principles (Replacement, Reduction, Refinement) for animal studies. Justify sample sizes via power analysis .
  • Dose Justification : Base doses on prior in vitro toxicity data (e.g., LD₅₀ from cell viability assays) .
  • Blinding and Randomization : Minimize bias in outcome assessments .

Advanced: How to integrate omics data (proteomic, transcriptomic) to elucidate this compound’s mechanism?

Methodological Answer:

  • Pathway Enrichment Analysis : Use tools like STRING or KEGG to identify perturbed pathways in RNA-seq datasets .
  • Multi-Omic Integration : Apply weighted correlation network analysis (WGCNA) to link protein expression changes with metabolite shifts .
  • Machine Learning : Train classifiers (e.g., random forests) to predict bioactive conformers from structural fingerprints .

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